2,6-Dimethoxybenzoyl isocyanate

Physicochemical profiling Drug-likeness prediction Pharmacokinetic optimization

2,6-Dimethoxybenzoyl isocyanate (CAS 4340-40-3) is an aromatic acyl isocyanate of molecular formula C₁₀H₉NO₄ and molecular weight 207.18 g/mol. It features a benzoyl moiety substituted with methoxy groups at both ortho (2- and 6-) positions and a reactive –N=C=O functional group attached to the carbonyl carbon, classifying it within the broader acyl isocyanate family.

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
CAS No. 4340-40-3
Cat. No. B8641860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxybenzoyl isocyanate
CAS4340-40-3
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(=O)N=C=O
InChIInChI=1S/C10H9NO4/c1-14-7-4-3-5-8(15-2)9(7)10(13)11-6-12/h3-5H,1-2H3
InChIKeyRVIZNYIWLZDUJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethoxybenzoyl Isocyanate (CAS 4340-40-3): Chemical Identity and Procurement-Relevant Characteristics


2,6-Dimethoxybenzoyl isocyanate (CAS 4340-40-3) is an aromatic acyl isocyanate of molecular formula C₁₀H₉NO₄ and molecular weight 207.18 g/mol . It features a benzoyl moiety substituted with methoxy groups at both ortho (2- and 6-) positions and a reactive –N=C=O functional group attached to the carbonyl carbon, classifying it within the broader acyl isocyanate family [1]. The compound serves as a key electrophilic intermediate in the synthesis of substituted ureas, carbamates, and heterocyclic scaffolds, with documented applications in both pharmaceutical and agrochemical intermediate production [2]. Its computed physicochemical parameters include a polar surface area (PSA) of 64.96 Ų and a calculated LogP of approximately 1.18 .

Why 2,6-Dimethoxybenzoyl Isocyanate Cannot Be Substituted by Generic Benzoyl Isocyanate Analogs


Acyl isocyanates are not interchangeable reagents; the electronic and steric nature of the aryl substituent directly modulates the electrophilicity of the –N=C=O group and governs reaction outcomes in downstream urea and carbamate formation [1]. In the seminal structure–activity relationship (SAR) study by Wellinga et al. (1973) on 1-(2,6-disubstituted benzoyl)-3-phenylurea insecticides, only mono- and di-ortho-substituted benzoyl derivatives exhibited meaningful larvicidal activity—unsubstituted or para-substituted analogs were effectively inactive [2]. The 2,6-dimethoxy substitution pattern confers a distinct combination of electron-donating resonance effects and steric shielding at the isocyanate reaction center, which directly influences both the kinetics of nucleophilic addition and the conformational properties of the resulting urea pharmacophore [1]. Consequently, substituting 2,6-dimethoxybenzoyl isocyanate with benzoyl isocyanate (unsubstituted), 4-methoxybenzoyl isocyanate, or even 2-methoxybenzoyl isocyanate (mono-ortho) would yield structurally and biologically divergent products that may lack the requisite activity profile [2].

Quantitative Differentiation of 2,6-Dimethoxybenzoyl Isocyanate: Head-to-Head Comparator Evidence for Procurement Decisions


Polar Surface Area (PSA) and Lipophilicity Differentiation: 2,6-Dimethoxy vs. Benzoyl vs. 2-Methoxybenzoyl Isocyanate

2,6-Dimethoxybenzoyl isocyanate possesses a computed PSA of 64.96 Ų and a LogP of 1.18, representing a 39.7% increase in PSA and a shift in lipophilicity relative to the unsubstituted parent benzoyl isocyanate (PSA 46.5 Ų, LogP 1.12–1.38) [1]. The incremental addition of the second ortho-methoxy group, relative to 2-methoxybenzoyl isocyanate (PSA 55.73 Ų, LogP 1.17), yields a further 16.6% PSA increase . These differences, while modest in absolute magnitude, are meaningful in the context of lead optimization where PSA values above 60 Ų are associated with improved aqueous solubility and reduced passive membrane permeability—a consideration when designing benzoylphenyl urea chitin synthesis inhibitors intended for insect cuticular penetration [2].

Physicochemical profiling Drug-likeness prediction Pharmacokinetic optimization

SAR Mandate for 2,6-Di-ortho-Substitution: Insecticidal Activity Is Contingent on the Disubstitution Pattern

Wellinga et al. (1973) systematically evaluated 1-acyl-3-phenylureas against larvae of Aedes aegypti, Pieris brassicae, and Leptinotarsa decemlineata. Their explicit finding was that 'only mono- and di-ortho-substituted benzoyl derivatives showed interesting larvicidal activities' [1]. Among the di-ortho-substituted series, the 2,6-difluorobenzoyl derivative (the progenitor of diflubenzuron) proved to be the single most potent toxicant; however, the 2,6-dimethoxybenzoyl variant was included within the active di-ortho-substituted cluster and represents the oxygenated-electronic counterpart to the halogenated series [1]. This SAR finding establishes a binary activity gate: compounds lacking the 2,6-disubstitution pattern are inactive, meaning that procurement of a mono-ortho-substituted or unsubstituted benzoyl isocyanate cannot yield an active benzoylphenyl urea insecticide scaffold [1][2].

Insecticide discovery Benzoylphenyl urea SAR Chitin synthesis inhibition

Patent-Validated Synthetic Utility: 2,6-Dimethoxybenzoyl Isocyanate as a Preferred Intermediate in Insecticidal Benzoylphenyl Urea Synthesis

The Ishihara Sangyo Kaisha patent JPS5839657A specifically identifies 2,6-dimethoxybenzoyl isocyanate as the electrophilic coupling partner of choice for constructing N-(2,6-dimethoxybenzoyl)-N'-[3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]urea, an insecticidal benzoylphenyl urea [1]. In a distinct patent family (US4452631A), Example 2—1-(2,6-dimethoxybenzoyl)-3-(2,6-difluorophenyl)urea, prepared via the corresponding 2,6-dimethoxybenzoyl isocyanate—demonstrated herbicidal activity in field studies at application rates of 8 lbs./acre, with selectivity observed in cotton and soybean crops [2]. The convergent use of this specific isocyanate across both insecticidal and herbicidal patent families, assigned to different industrial entities, underscores its validated role as a privileged intermediate for 2,6-dialkoxy-substituted benzoylphenyl ureas [1][2].

Agrochemical intermediate Patent-protected synthesis Benzoylphenyl urea insecticide

Functional Group Differentiation: Acyl Isocyanate (–CONCO) vs. Aryl Isocyanate (–NCO) Reactivity and Downstream Product Classes

2,6-Dimethoxybenzoyl isocyanate (an acyl isocyanate bearing the –C(O)–N=C=O functionality) must be distinguished from its close structural analog 2,6-dimethoxyphenyl isocyanate (CAS 50528-53-5), which is a simple aryl isocyanate (–N=C=O directly attached to the aromatic ring) . The carbonyl spacer in the acyl isocyanate introduces a second electrophilic site (the carbonyl carbon), enabling the formation of acyl ureas and diacyl ureas via tandem nucleophilic attack, whereas the aryl isocyanate is limited to direct urea or carbamate formation at the isocyanate carbon alone [1]. This structural distinction is functionally consequential: acyl isocyanates can participate in [4+2] cycloaddition reactions with carbodiimides and unsaturated ethers that are not accessible to simple aryl isocyanates [2], and the acyl urea linkage (–CONHCONH–) formed from acyl isocyanates exhibits different hydrolytic stability and hydrogen-bonding geometry compared with the simple urea linkage (–NHCONH–) derived from aryl isocyanates [1].

Acyl isocyanate chemistry Synthetic methodology Urea linkage formation

Synthesis Route Specificity: Oxalyl Chloride-Mediated Conversion of 2,6-Dimethoxybenzamide Defines an Accessible and Scalable Entry Point

The documented synthetic route to 2,6-dimethoxybenzoyl isocyanate proceeds via treatment of 2,6-dimethoxybenzamide with oxalyl chloride in toluene at 60 °C under a nitrogen atmosphere . This method leverages the commercial availability of 2,6-dimethoxybenzoic acid and its derivatives (e.g., 2,6-dimethoxybenzoyl chloride, CAS 1989-53-3) as precursors [1]. In contrast, 2,6-difluorobenzoyl isocyanate—the key intermediate for the most potent insecticidal benzoylphenyl urea (diflubenzuron progenitor)—requires 2,6-difluorobenzamide, a fluorinated precursor that is more costly and less readily available at scale [2]. The oxalyl chloride method for acyl isocyanate preparation is well-established and avoids the use of phosgene or triphosgene, offering operational safety advantages for laboratory-scale and pilot-scale procurement considerations .

Process chemistry Acyl isocyanate synthesis Scalable intermediate production

Electronic Substituent Effect: Methoxy Donation Modulates Isocyanate Electrophilicity Differently from Halogen Withdrawal

MNDO computational studies on substituted benzoyl isocyanates demonstrate that the electronic nature of the aryl substituent directly alters the positive charge distribution at the isocyanate carbon and the LUMO coefficients at electrophilic centers [1]. The 2,6-dimethoxy substitution pattern introduces two electron-donating groups (Hammett σₘ for OCH₃ = +0.12; σₚ = –0.27) that collectively modulate the electrophilicity of the –N=C=O group in a manner distinct from the electron-withdrawing 2,6-difluoro (σₘ for F = +0.34) or 2,6-dichloro (σₘ for Cl = +0.37) substitution patterns [2]. This electronic divergence results in differentiated reaction rates with nucleophiles such as amines and alcohols, and influences the stability of the resulting urea linkage toward hydrolysis [1]. The methoxy-substituted benzoyl isocyanate is therefore the appropriate choice when reduced electrophilicity (relative to halogenated analogs) and enhanced electron density on the aromatic ring are desired for downstream product properties [1][2].

Electronic effects Isocyanate reactivity Substituent constant analysis

Optimal Procurement and Application Scenarios for 2,6-Dimethoxybenzoyl Isocyanate Based on Differentiation Evidence


Synthesis of 2,6-Dialkoxybenzoylphenyl Urea Herbicides with Demonstrated Field Selectivity

2,6-Dimethoxybenzoyl isocyanate is the direct acylating agent for preparing 1-(2,6-dimethoxybenzoyl)-3-(substituted phenyl)ureas, a class of herbicides exemplified by US4452631A. Example 2 of this patent, 1-(2,6-dimethoxybenzoyl)-3-(2,6-difluorophenyl)urea, demonstrated herbicidal activity in field trials at 8 lbs./acre with selectivity in cotton and soybean, providing a validated development pathway [1]. The 2,6-dimethoxy substitution pattern is specifically claimed within the 2,6-dialkoxybenzoyl genus, and procurement of the isocyanate enables direct access to this patent-protected chemical space without requiring de novo route development [1].

Construction of Insecticidal Benzoylphenyl Ureas Targeting Chitin Synthesis Inhibition

The Ishihara Sangyo Kaisha patent JPS5839657A demonstrates the use of 2,6-dimethoxybenzoyl isocyanate for preparing N-(2,6-dimethoxybenzoyl)-N'-[3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]urea, an insecticidal benzoylphenyl urea [2]. The SAR evidence from Wellinga et al. (1973) establishes that the 2,6-di-ortho-substitution pattern—whether dimethoxy, difluoro, or dichloro—is a prerequisite for larvicidal activity against Aedes aegypti and Pieris brassicae [3]. This makes the dimethoxy variant the oxygenated-electronic alternative to the halogenated benzoyl isocyanates, suitable for programs exploring non-halogenated benzoylphenyl urea scaffolds with potentially differentiated environmental degradation profiles [3].

Preparation of Acyl Urea and Diacyl Urea Pharmacophores via Tandem Nucleophilic Addition

The acyl isocyanate functionality (–CONCO) of 2,6-dimethoxybenzoyl isocyanate enables tandem nucleophilic addition at both the carbonyl and isocyanate carbons, providing direct access to diacyl urea scaffolds that are inaccessible from simple aryl isocyanates [4]. This divergent reactivity is particularly valuable in medicinal chemistry programs targeting kinase inhibitors or other ATP-competitive scaffolds where the acyl urea motif serves as a key pharmacophoric element. The attenuated electrophilicity conferred by the electron-donating methoxy groups (relative to dihalo benzoyl isocyanates) may offer improved selectivity in coupling reactions with polyfunctional amine substrates, reducing byproduct formation [5].

Synthesis of Heterocyclic Scaffolds via Cycloaddition Chemistry

Benzoyl isocyanates participate in [4+2] cycloaddition reactions with carbodiimides to yield 1,3,5-oxadiazinone heterocycles, and with unsaturated ethers to form dihydro-1,3-oxazin-4-ones [4]. The 2,6-dimethoxy substitution pattern introduces steric factors at the ortho positions that may influence the regiochemical outcome of these cycloadditions compared to unsubstituted benzoyl isocyanate, offering opportunities for diastereoselective or regioselective heterocycle synthesis [5]. This application scenario is unique to the acyl isocyanate class and is not accessible with aryl isocyanates such as 2,6-dimethoxyphenyl isocyanate (CAS 50528-53-5) [4].

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